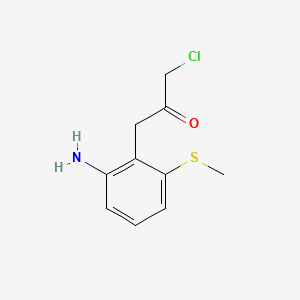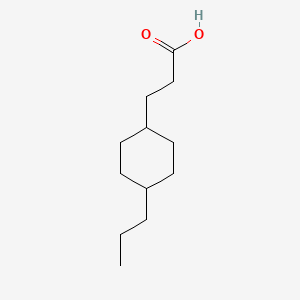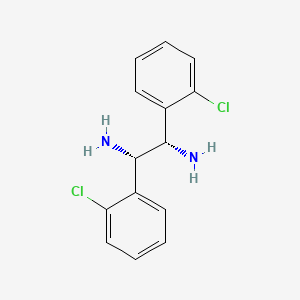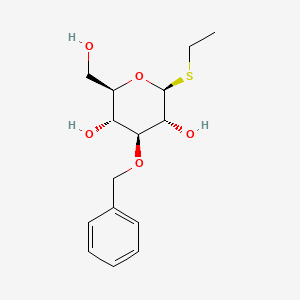![molecular formula C11H12N2O3 B14077313 N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide CAS No. 101306-86-9](/img/structure/B14077313.png)
N-[4-(N-Hydroxy-2-oxopropanimidoyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is a chemical compound with a complex structure that includes an acetamide group and a hydroxyimino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- typically involves a condensation reaction. One common method includes the reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . The reaction conditions often involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization from hot ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale organic synthesis techniques that involve similar condensation reactions, followed by purification and quality control processes to ensure the desired product’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can lead to the formation of nitroso derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Acetamide, N-[4-[1-(hydroxyimino)-2-oxopropyl]phenyl]- is unique due to its specific structure, which includes both a hydroxyimino group and an acetamide group attached to a phenyl ring
Properties
CAS No. |
101306-86-9 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-[4-(C-acetyl-N-hydroxycarbonimidoyl)phenyl]acetamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(14)11(13-16)9-3-5-10(6-4-9)12-8(2)15/h3-6,16H,1-2H3,(H,12,15) |
InChI Key |
LADGHHMCCQETIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2,5-Dichloropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B14077242.png)
![5-[(2-Methoxy-5-nitrophenyl)methylene]-3-methyl-2-thioxo-4-thiazolidinone](/img/structure/B14077249.png)





![N-[(4-chloro-3-fluoropyridin-2-yl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B14077291.png)


![3-iodo-2-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B14077321.png)
![ethyl 5-[(1R)-1-{[(tert-butoxy)carbonyl]amino}ethyl]-1,2-oxazole-3-carboxylate](/img/structure/B14077327.png)

